Pentafluorophenol-D
Overview
Description
Pentafluorophenol-D is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6HF5O. It is the deuterated analogue of pentafluorophenol, where one of the hydrogen atoms is replaced by deuterium. This compound is known for its high acidity, with a pKa of 5.5, making it one of the most acidic phenols .
Scientific Research Applications
Pentafluorophenol-D has a wide range of scientific research applications:
Safety and Hazards
Future Directions
Pentafluorophenol has been discovered to be an effective catalyst for the Pictet-Spengler reaction . This suggests potential future directions in exploring its use in other chemical reactions and syntheses.
Relevant Papers The paper “Pentafluorophenol (C - Chemistry Europe - Wiley Online Library” discusses the use of pentafluorophenol as a catalyst for the Pictet-Spengler reaction . Another paper “Pentafluorophenol - Jones - Major Reference Works - Wiley Online Library” provides a comprehensive overview of pentafluorophenol, including its preparation, physical data, and precautions .
Mechanism of Action
Target of Action
Pentafluorophenol-D, also known as Pentafluorophen(ol-d), is an organofluorine compound It’s known that pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis .
Mode of Action
It’s known that pentafluorophenol can initiate chemical reactions when it interacts with cysteine (cys), a biomarker of glioblastoma (gbm), in human-derived cells . This interaction causes a significant fluorescence response, which allows the imaging of GBM in both mouse models and human tissue samples .
Biochemical Pathways
It’s known that pentafluorophenol can be used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . This suggests that it may play a role in the biochemical pathways related to peptide synthesis.
Pharmacokinetics
It’s known that pentafluorophenol is a white odorless solid that melts just above room temperature . This suggests that its physical properties may influence its bioavailability.
Result of Action
It’s known that pentafluorophenol can cause a significant fluorescence response when it interacts with cysteine (cys), a biomarker of glioblastoma (gbm), in human-derived cells . This allows the imaging of GBM in both mouse models and human tissue samples .
Action Environment
It’s known that pentafluorophenol is considered hazardous because of oral, dermal and inhalation toxicity and because it causes severe skin burns and eye damage . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and exposure to light.
Biochemical Analysis
Biochemical Properties
Pentafluorophenol-D plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is commonly used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . These esters facilitate the formation of peptide bonds by acting as intermediates in the coupling reactions between amino acids. This compound interacts with enzymes such as proteases and esterases, which can hydrolyze the pentafluorophenyl esters, releasing the desired peptide products . Additionally, this compound can form covalent bonds with nucleophiles, including amino acids and peptides, through nucleophilic substitution reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it has been used as a cysteine-selective fluorescent probe for imaging human glioblastoma cells . This compound can selectively bind to cysteine residues in proteins, leading to the formation of fluorescent adducts that can be visualized using fluorescence microscopy. This property makes this compound a valuable tool for studying cell signaling pathways and protein interactions in cancer cells . Furthermore, this compound has been reported to have minimal toxicity and immune response, making it suitable for long-term studies in cellular models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The presence of five electronegative fluorine atoms in the benzene ring increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack . This property allows this compound to react with nucleophiles such as amino acids, peptides, and proteins, forming stable covalent adducts. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of pentafluorophenolate and free hydroxyl ions . This degradation process can affect the long-term efficacy of this compound in biochemical assays. Studies have shown that this compound retains its activity for extended periods when stored under dry conditions . Long-term exposure to this compound in in vitro and in vivo studies has not shown significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxicity and does not cause significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in metabolic processes . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and administration route. Threshold effects have been observed, where low doses of this compound do not elicit any significant biological response, while higher doses lead to pronounced toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Upon ingestion, this compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate . These conjugated metabolites are more water-soluble and can be excreted from the body through urine . The metabolic pathways of this compound also involve interactions with other enzymes, such as esterases, which can hydrolyze the compound to release free fluorine ions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles . Additionally, this compound can interact with transport proteins and binding proteins, facilitating its transport across cellular barriers . The distribution of this compound within tissues is influenced by its affinity for specific biomolecules, such as proteins and lipids, which can sequester the compound and affect its localization .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals present in its structure . These targeting signals can include short peptide sequences or specific chemical modifications that facilitate the transport of this compound to its intended subcellular location . Once localized, this compound can exert its effects on cellular processes by interacting with biomolecules within the targeted compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenol-D can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group. This can be achieved by reacting hexafluorobenzene with alkalis or by preparing phenyl-alkyl ethers through the reaction of hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .
Another method involves the preparation of pentafluorophenyl magnesium bromide from bromopentafluorobenzene, followed by its conversion to pentafluorophenyldimethoxyborate or pentafluorophenylboronic acid through reaction with trimethoxyboron, and subsequent oxidation by hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of polyfluoroaromatic acids. This process is carried out without the isolation of intermediates, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenol-D undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with amines to form amide bonds, making it useful in peptide synthesis.
Oxidation Reactions: The compound can be oxidized to form pentafluorophenyl esters.
Common Reagents and Conditions
Dicyclohexylcarbodiimide and Ethyl Acetate: Used in the synthesis of pentafluorophenyl esters from N-protected amino acids.
1-Ethyl-(3-dimethylaminopropyl)carbodiimide Hydrochloride: Used in the synthesis of t-butoxycarbonyl-L-alanylglycine.
Major Products Formed
Pentafluorophenyl Esters: These are active esters useful in peptide synthesis.
Amide Bonds: Formed through the reaction with amines.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenol: The non-deuterated analogue of pentafluorophenol-D, with similar chemical properties but without the deuterium substitution.
Hexafluorobenzene: A precursor in the synthesis of this compound, with all hydrogen atoms replaced by fluorine.
Pentafluorobenzoic Acid: Another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of deuterium, which can influence its physical and chemical properties, such as bond strength and reaction kinetics. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .
Properties
IUPAC Name |
1-deuteriooxy-2,3,4,5,6-pentafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGYFFABRKICK-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105596-34-7 | |
Record name | Pentafluorophen(ol-d) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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